1-Fluoro-3-(iodoethynyl)benzene
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Overview
Description
1-Fluoro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4FI It is a derivative of benzene, where a fluorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(iodoethynyl)benzene can be synthesized through a photoinduced inverse Sonogashira coupling reaction. This method involves the coupling of iodoalkynes with (hetero)arenes or alkenes under visible-light irradiation . The reaction typically employs a catalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 under blue LED irradiation (λmax = 460 nm) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(iodoethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in halogen bonding, making it a useful intermediate in organic synthesis.
Coupling Reactions: It can be used in Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, copper iodide, and bases such as triethylamine.
Major Products:
Scientific Research Applications
1-Fluoro-3-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique electronic properties make it useful in the development of new materials.
Medicinal Chemistry: It can be used to synthesize bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(iodoethynyl)benzene involves halogen bonding, where the iodoethynyl group acts as an electrophilic site that interacts with nucleophilic species . This interaction can influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
3-Fluoro-(2-iodoethynyl)benzene: Similar in structure but with different substitution patterns.
Fluorobenzene: Lacks the iodoethynyl group, making it less reactive in certain coupling reactions.
1-Fluoro-3-iodobenzene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: 1-Fluoro-3-(iodoethynyl)benzene is unique due to the presence of both fluorine and iodoethynyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C8H4FI |
---|---|
Molecular Weight |
246.02 g/mol |
IUPAC Name |
1-fluoro-3-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H |
InChI Key |
QZXPGJSXTOUDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CI |
Origin of Product |
United States |
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